molecular formula C25H18FN3O2S B2574434 4-benzoyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 450343-27-8

4-benzoyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2574434
CAS No.: 450343-27-8
M. Wt: 443.5
InChI Key: LFXGELIKDYJMFW-UHFFFAOYSA-N
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Description

4-Benzoyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a sophisticated chemical reagent featuring a thieno[3,4-c]pyrazole core, a privileged scaffold in medicinal chemistry. This compound is composed of a benzoyl-substituted benzamide moiety linked to a 2-(4-fluorophenyl)-substituted dihydrothienopyrazole system, making it a complex heterocyclic building block of significant interest for pharmaceutical research and development. The primary research value of this compound stems from its structural relationship to pyrazole and thienopyrazole derivatives, which are widely recognized for their diverse pharmacological potential. Pyrazole derivatives are established as crucial scaffolds in numerous therapeutic agents, exhibiting a wide spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and antidepressant effects . Specifically, compounds based on the thieno[3,4-c]pyrazole structure have been investigated for promising biological activities. Research on closely related analogues indicates potential applications as anticancer agents, with studies showing that such derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines . Furthermore, similar molecules have been explored for their antimicrobial and anti-inflammatory properties, inhibiting the production of pro-inflammatory cytokines . The presence of the 4-fluorophenyl group is a common strategy in drug design to modulate metabolic stability and binding affinity. This compound is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-benzoyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O2S/c26-19-10-12-20(13-11-19)29-24(21-14-32-15-22(21)28-29)27-25(31)18-8-6-17(7-9-18)23(30)16-4-2-1-3-5-16/h1-13H,14-15H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXGELIKDYJMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps. One common method includes the benzoylation of substituted phenols under low temperature conditions. This is followed by a Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat conditions to yield hydroxy benzophenones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up with appropriate modifications to ensure efficiency and safety in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the nature of the starting materials.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions may result in various substituted benzamides.

Scientific Research Applications

4-benzoyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Modifications

The thieno[3,4-c]pyrazole core is a recurring structural motif in related compounds (Table 1). Key analogs differ in substituents on the benzamide group and peripheral aromatic rings:

Table 1: Structural Comparison of Thienopyrazole-Based Benzamides
Compound Name Substituents on Benzamide Molecular Weight (g/mol) Key Features
Target Compound 4-Benzoyl Not reported Dual benzoyl groups; 4-fluorophenyl substitution
N-[2-(4-Fluorophenyl)-2H,4H,6H-Thieno[3,4-c]Pyrazol-3-yl]-4-(Morpholine-4-Sulfonyl)Benzamide 4-(Morpholine-4-sulfonyl) 488.55 Sulfonyl group enhances polarity; morpholine improves solubility
N-[2-(4-Fluorophenyl)-2H,4H,6H-Thieno[3,4-c]Pyrazol-3-yl]-3,4-DimethoxyBenzamide 3,4-Dimethoxy 399.44 Methoxy groups increase electron density; potential for π-π interactions
4-Bromo-N-[2-(4-Methylphenyl)-5-Oxo-4,6-Dihydrothieno[3,4-c]Pyrazol-3-yl]Benzamide 4-Bromo Not reported Bromine introduces steric bulk; 5-oxo group alters ring electronics

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s benzoyl groups are electron-withdrawing, contrasting with the electron-donating methoxy groups in . This difference may affect binding to hydrophobic pockets or charged residues in target proteins.
  • Ring Saturation: The 2H,4H,6H saturation in the target compound’s thienopyrazole core contrasts with the 4,6-dihydro configuration in , which may influence ring planarity and hydrogen-bonding capacity.

Fluorophenyl Substitution Patterns

The 4-fluorophenyl group is conserved in multiple analogs (e.g., ). Fluorine’s electronegativity enhances aromatic ring stability and may participate in halogen bonding. However, substitution at other positions (e.g., 2,4-difluorophenyl in triazole derivatives ) could alter steric and electronic profiles.

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